

2h-1,2,3-triazol-4-ylmethanol IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2h-1,2,3-Triazol-4-Ylmethanol*

Cat. No.: B1295699

[Get Quote](#)

An In-depth Technical Guide to (2H-1,2,3-Triazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2H-1,2,3-triazol-4-yl)methanol, a heterocyclic compound belonging to the 1,2,3-triazole class. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document details the compound's nomenclature, structural and physicochemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly concerning neurodegenerative diseases.[5] All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

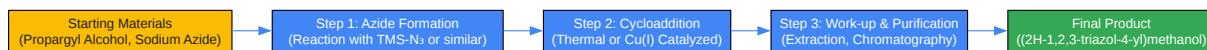
IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2H-1,2,3-triazol-4-yl)methanol.[6] It is characterized by a five-membered triazole ring with a hydroxymethyl group substituted at the 4-position. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the triazole ring.

Structural Diagram

Caption: 2D Structure of (2H-1,2,3-triazol-4-yl)methanol.

Chemical Identifiers and Computed Properties


The following table summarizes key identifiers and computed physicochemical properties for (2H-1,2,3-triazol-4-yl)methanol.

Property	Value	Source
IUPAC Name	(2H-1,2,3-triazol-4-yl)methanol	[6]
Molecular Formula	C ₃ H ₅ N ₃ O	[5] [6]
Molecular Weight	99.09 g/mol	[5] [6]
CAS Number	84440-19-7	[5] [6]
Canonical SMILES	C1=NNN=C1CO	[5] [6]
InChI Key	OADYBXHYXPEGHX-UHFFFAOYSA-N	[6]
Topological Polar Surface Area	58.1 Å ²	[6]
XLogP3	-1.3	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	1	[6]

Synthesis and Experimental Protocols

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[\[3\]](#) The following section details a representative experimental protocol for the synthesis of (2H-1,2,3-triazol-4-yl)methanol, which can be achieved via the cycloaddition of an azide source with propargyl alcohol.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for (2H-1,2,3-triazol-4-yl)methanol.

Detailed Experimental Protocol

This protocol describes a plausible laboratory-scale synthesis.

Objective: To synthesize (2H-1,2,3-triazol-4-yl)methanol from propargyl alcohol.

Materials:

- Propargyl alcohol (1.0 eq)
- Trimethylsilyl azide (TMS-N₃) (1.1 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Toluene
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propargyl alcohol (1.0 eq) and toluene (100 mL).
- Addition of Reagents: Sequentially add N,N-Diisopropylethylamine (2.0 eq), trimethylsilyl azide (1.1 eq), and finally copper(I) iodide (0.05 eq) to the stirring solution at room temperature.
- Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
- Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
- Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford pure (2H-1,2,3-triazol-4-yl)methanol.
- Characterization: Confirm the structure and purity of the final product using 1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Research and Drug Development

The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its stability under physiological conditions, capacity for hydrogen bonding, and dipole character.^[2] These features allow triazole-containing compounds to effectively interact with biological targets.^[7]

Potential Therapeutic Areas

Derivatives of 1,2,3-triazole have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in several areas:

- Antimicrobial and Antifungal: Many triazole derivatives are potent antimicrobial and antifungal agents.[\[1\]](#)
- Antiviral: The triazole ring is a key component in several antiviral drugs, including those targeting HIV.[\[1\]](#)[\[4\]](#)
- Anticancer: These compounds have been explored as antiproliferative and anticancer agents.[\[2\]](#)[\[3\]](#)
- Anti-inflammatory: Certain triazole derivatives exhibit significant anti-inflammatory properties.[\[3\]](#)

Specific Activity of (2H-1,2,3-Triazol-4-yl)methanol

While extensive research on this specific molecule is emerging, (2H-1,2,3-triazol-4-yl)methanol has been identified as a compound with potential utility in treating neurodegenerative diseases. [\[5\]](#) It is suggested that the compound may inhibit the formation of beta-amyloid proteins, which are strongly implicated in the pathology of conditions such as Alzheimer's disease.[\[5\]](#) Its small size and polar nature may facilitate crossing the blood-brain barrier, a critical attribute for centrally acting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](#) [mdpi.com]
- 2. [mdpi.com](#) [mdpi.com]
- 3. [tandfonline.com](#) [tandfonline.com]

- 4. researchgate.net [researchgate.net]
- 5. 2H-1,2,3-Triazol-4-ylmethanol | 84440-19-7 | FT133965 [biosynth.com]
- 6. 2h-1,2,3-Triazol-4-Ylmethanol | C3H5N3O | CID 253878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2h-1,2,3-triazol-4-ylmethanol IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295699#2h-1-2-3-triazol-4-ylmethanol-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com